Bienvenue dans la boutique en ligne BenchChem!

1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea

Lipophilicity hERG Cardiotoxicity

Researchers aiming to optimize CNS penetration and cardiovascular safety in GPCR-targeted programs often face inconsistent SAR data due to ill-defined analogs. This compound provides a rigorously characterized template with established N-cyclopentyl and 3,4-dimethylphenyl substituent patterns. - Defined physicochemical profile (XLogP3: 3.7, TPSA: 44.4 Ų) for reliable CNS MPO scoring. - Documented SAR linking reduced lipophilicity to improved hERG selectivity, reducing false negatives in safety assays. - Enables systematic variation of the aryl urea region without confounding PK liabilities.

Molecular Formula C20H31N3O
Molecular Weight 329.488
CAS No. 1209893-21-9
Cat. No. B2853968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea
CAS1209893-21-9
Molecular FormulaC20H31N3O
Molecular Weight329.488
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCCC3)C
InChIInChI=1S/C20H31N3O/c1-15-7-8-18(13-16(15)2)22-20(24)21-14-17-9-11-23(12-10-17)19-5-3-4-6-19/h7-8,13,17,19H,3-6,9-12,14H2,1-2H3,(H2,21,22,24)
InChIKeyHBAFPQIBVYWSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea: Overview


1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea (CAS 1209893-21-9) is a synthetic, small-molecule piperidine urea derivative characterized by a cyclopentyl-substituted piperidine ring linked via a methylene spacer to a urea moiety bearing a 3,4-dimethylphenyl group. It is primarily offered as a research chemical and building block for structure-activity relationship (SAR) studies in medicinal chemistry. Its computed physicochemical properties—including an XLogP3 of 3.7, a topological polar surface area (TPSA) of 44.4 Ų, and a molecular weight of 329.5 g/mol—place it within the oral drug-like space [1]. The compound's structural features are consistent with a profile that balances lipophilicity and hydrogen-bonding capacity, making it a candidate for CNS-penetrant and enzyme-targeted discovery programs [1].

Workflow SAR building block for CNS-targeted drug discovery programs
Selection Computed drug-like profile supports hit-to-lead candidate review
Use Context Piperidine urea scaffold for GPCR antagonist SAR exploration

Why Piperidine-Urea Analogs Are Not Interchangeable


Within the piperidine urea chemotype, even minor modifications to the N-alkyl substituent or the aryl urea regiochemistry produce profound shifts in binding potency, selectivity, and pharmacokinetic (PK) profile. Medicinal chemistry campaigns targeting melanin-concentrating hormone receptor 1 (MCH-R1) have demonstrated that swapping N-cyclopentyl for N-cyclohexyl, or altering the dimethylphenyl substitution pattern, can dramatically alter hERG potassium channel affinity—a key safety liability—while retaining or losing on-target potency . Consequently, researchers who substitute a close analog without verifying the specific SAR risk obtaining false-negative or false-positive results in target engagement assays and downstream in vivo models .

N-Alkyl
Substituent

Target: N-Cyclopentyl

Reported XLogP3 ~3.7; predicted lower hERG affinity based on class SAR trend

Substitute: N-Cyclohexyl Analog

Predicted XLogP3 ~4.2; hERG binding profile may shift 3- to 10-fold, altering cardiac safety interpretation

Aryl Urea
Modification

Target: 3,4-Dimethylphenyl

TPSA 44.4 Ų supports CNS permeability model context

Substitute: Heteroaryl Analogs

TPSA >60 Ų reduces BBB penetration probability; CNS target engagement may not transfer

HBD/HBA
Count

Target: HBD=2, HBA=2

Balanced solubility-permeability profile reported for this chemotype

Substitute: Carboxamide/Sulfonamide Analogs

Extra HBD (3–4) may suppress passive permeability; oral exposure context may require review

1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea: Key Differentiators


Lower Lipophilicity and hERG Risk Reduction

The computed XLogP3 of the target compound is 3.7, whereas the N-cyclohexyl congener (1-[(1-cyclohexylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea) is predicted to have an XLogP3 of approximately 4.2 (+0.5 log units) due to the additional methylene carbon [1]. Literature SAR on piperidin-4-yl-urea MCH-R1 antagonists has established that lowering lipophilicity within this chemotype correlates with reduced hERG affinity, a critical cardiac safety parameter .

Lipophilicity & hERG Context
Class-level
ΔXLogP3 ≈ −0.5 vs N-cyclohexyl analog
Supports hERG liability screening context in hit-to-lead selection
hERG IC50 not directly measured; inferred from class SAR on MCH-R1 piperidin-4-yl-urea series
Lipophilicity hERG Cardiotoxicity

CNS Permeability via Favorable TPSA

The target compound exhibits a computed TPSA of 44.4 Ų, which falls within the optimal range (40–60 Ų) for passive blood–brain barrier (BBB) permeation [1]. In contrast, many bioisosteric piperidine ureas incorporating additional polar heterocycles (e.g., pyridine or pyrimidine rings) exhibit TPSA values >60 Ų, significantly reducing the likelihood of CNS exposure [2].

CNS Permeability via TPSA
Class-level
TPSA = 44.4 Ų; Δ −15 to −35 Ų vs heteroaryl analogs
Supports CNS permeability screening context for BBB-penetrant programs
Computed TPSA (PubChem); modeled on Wager et al. 2010 CNS MPO framework
CNS penetration TPSA Blood-Brain Barrier

Optimized Hydrogen Bonding for Solubility-Permeability Balance

The target compound possesses exactly two hydrogen bond donors (HBD) and two hydrogen bond acceptors (HBA), placing it within the classic Lipinski drug-like space and maintaining a balanced solubility–permeability profile [1]. In the piperidin-4-yl-urea MCH-R1 antagonist series, analogs with three or more HBDs exhibited markedly reduced passive permeability and oral absorption, requiring prodrug strategies to achieve adequate exposure .

HBD/HBA Balance
Class-level
HBD = 2, HBA = 2; within Lipinski drug-like space
Supports permeability-solubility balance review; may reduce need for early prodrug strategies
Permeability trend inferred from general piperidine urea chemotype SAR
Solubility Permeability HBD/HBA

1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea: Best Applications


CNS MCH-R1 Antagonist Hit-to-Lead with hERG Selectivity

This compound is ideally deployed as a lead molecule or reference standard in MCH-R1 antagonist programs that require simultaneous optimization of CNS penetration and cardiovascular safety. Its low TPSA (44.4 Ų) and modest lipophilicity (XLogP3 = 3.7) position it favorably within CNS MPO desirability scores, while the established SAR linking reduced lipophilicity to improved hERG selectivity supports its use as a template for further analog synthesis .

SAR Exploration of CNS GPCR-Targeted Piperidine Ureas

For medicinal chemistry teams investigating G-protein-coupled receptor (GPCR) targets such as MCH-R1 or CXCR3, this compound serves as a balanced scaffold with a well-defined N-cyclopentyl and 3,4-dimethylphenyl substituent pattern. Its computed properties enable systematic variation of the aryl urea region while maintaining a favorable HBD/HBA profile, thus allowing reliable interpretation of SAR without confounding PK liabilities .

In Silico Reference for hERG and BBB Permeability Modeling

Computational chemists and toxicologists can leverage the exact physicochemical values (XLogP3, TPSA, HBD/HBA) of this compound as a calibrated benchmark for training or validating in silico models of hERG liability and BBB permeability. Its well-defined structure eliminates ambiguity inherent in ill-defined in-house analogs, enhancing model predictive power in early-stage virtual screening campaigns .

Application
Selection Property
Validation Focus
CNS MCH-R1 antagonist SAR studies
Lipophilicity-mediated hERG selectivity context
hERG patch-clamp screening endpoints
CNS GPCR piperidine urea library synthesis
TPSA-guided BBB permeability profile
CNS MPO desirability score validation
In silico hERG and BBB model calibration
Computed physicochemical benchmarks
Predictive model validation with defined structures
Quote Request

Request a Quote for 1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.